Sudan Red B
Overview
Description
Sudan Red B, also known as Solvent Red 19, Ceres Red 7B, Fat Red 7B, and other names, is a red diazo dye . It is used in biology for staining and in industry as one of the fuel dyes . It is effectively used to stain lipids and is used to indicate the presence of suberin in cell walls .
Molecular Structure Analysis
Chemically, Sudan Red B is N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine . It is soluble in oils and insoluble in water .
Chemical Reactions Analysis
Sudan Red B has been used in various studies, including those involving Raman spectroscopy and high-performance liquid chromatography . It has also been used in studies involving magnetic solid-phase extraction .
Physical And Chemical Properties Analysis
Sudan Red B is a non-fluorescent stain . It is soluble in oils and insoluble in water . Its molecular formula is C24H21N5 and its molar mass is 379.467 g·mol−1 .
Scientific Research Applications
1. Determination of Sudan Red Contaminants in Water Samples
- Summary of Application: Sudan Red dyes are widely used as color additions in various fields. Due to their potential carcinogenicity and large consumption, they have absorbed much more attention and become a research hot topic .
- Methods of Application: This research described a new method based on magnetic Fe@NiAl-layered double hydroxides for enrichment of Sudan Red dyes in combination with high-performance liquid chromatography .
- Results: The as-prepared magnetic Fe@NiAl-layered double hydroxides (Fe@NiAl-LDHs) exhibited good adsorption capacity for Sudan Red dyes, and could be used as an effective adsorbent for preconcentration of three Sudan Red dyes from environmental water samples .
2. Optical Limiting Properties of Sudan Red B
- Summary of Application: The optical limiting performance of Sudan Red B is described in solution and in the solid state .
- Methods of Application: The measurements were performed using a cw solid state laser. Parameters of optical limiting properties such as the threshold and saturated values can be engineered by modifying the parameters of the set-up and the concentration of the sample .
- Results: It has been found that the limiting efficiency for Sudan Red B doped polymerthyl methacrylate (PMMA) is better than in Sudan Red B in the solvent toluene sample .
3. Staining of Lipids
- Summary of Application: Sudan dyes are used for staining of lipids for visualization and analytical purpose .
4. Identification and Estimation of Non-Permitted Food Colours
- Summary of Application: Sudan Red B is used in the identification and estimation of non-permitted food colours .
- Methods of Application: The development of plates was performed in a TLC jar with benzene, hexane and acetic acid (40:60:2) for Sudan .
5. Electrochemical Sensor for Food Safety
- Summary of Application: Sudan Red B is used in the development of an electrochemical sensor for food safety .
- Methods of Application: The AgNPs/m-SSN electrode was fabricated following a final cleaning and drying process under a nitrogen flow .
6. Adsorption of Sudan Dyes from Food and Plants
properties
IUPAC Name |
1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-16-6-5-8-19(14-16)25-27-22-12-11-20(15-17(22)2)26-28-24-21-9-4-3-7-18(21)10-13-23(24)29/h3-15,29H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXXLZBKTKNTEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016720, DTXSID60863118 | |
Record name | C.I. Solvent Red 25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-{3-Methyl-4-[(3-methylphenyl)diazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sudan Red B | |
CAS RN |
3176-79-2 | |
Record name | Solvent Red 25 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3176-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solvent Red 25 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003176792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sudan Red B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | C.I. Solvent Red 25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT RED 25 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FF2354A0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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